(E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide
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Overview
Description
(E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides This compound is characterized by the presence of a phenyl group, a pyridine ring, and an enamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate aldehyde and an amine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the enamide with a phenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pyridine Ring: The pyridine ring is attached through a nucleophilic substitution reaction. This involves the reaction of the intermediate compound with a pyridine derivative in the presence of a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Common solvents used in the industrial production include dichloromethane and toluene.
Chemical Reactions Analysis
Types of Reactions
(E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridine derivatives in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Corresponding amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide is similar to other enamides such as (E)-3-phenyl-N-(3-methoxypyridin-2-yl)prop-2-enamide and (E)-3-phenyl-N-(3-phenylpyridin-2-yl)prop-2-enamide.
Uniqueness
- The presence of the phenylmethoxy group in this compound distinguishes it from other similar compounds. This unique structural feature may contribute to its specific chemical and biological properties.
Properties
IUPAC Name |
(E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20(14-13-17-8-3-1-4-9-17)23-21-19(12-7-15-22-21)25-16-18-10-5-2-6-11-18/h1-15H,16H2,(H,22,23,24)/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZYIRIXUSZZAS-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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